1-(3-Pyridyl-13C3, 15N)-1,4-butanediol
Description
1-(3-Pyridyl-13C3, 15N)-1,4-butanediol is a stable isotope-labeled derivative of 1-(3-pyridyl)-1,4-butanediol, where three carbon atoms are replaced with ¹³C isotopes and the nitrogen atom with ¹⁵N. Its molecular formula is C₉H₁₃¹³C₃N¹⁵O₂, with a molecular weight of approximately 171.20 g/mol (compared to 167.20 g/mol for the unlabeled form) . This compound is primarily used as a metabolic tracer in environmental and biomedical research. Recent studies identified its unlabeled counterpart as a biomarker for secondhand smoke (SHS) exposure in children, highlighting its role in metabolomics to track exogenous chemical interactions .
Properties
Molecular Formula |
C₆¹³C₃H₁₃¹⁵NO₂ |
|---|---|
Molecular Weight |
171.18 |
Synonyms |
4-Hydroxy-4-(3-pyridyl-13C3, 15N)-butan-1-ol; 4-Hydroxy-4-(3-pyridyl-13C3, 15N)-butanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Analogues
Unlabeled 1-(3-Pyridyl)-1,4-Butanediol
- Structure: C₉H₁₃NO₂ (MW: 167.20 g/mol).
- Research Significance : Used to study environmental toxicant metabolism, though its isotopic variant enables precise tracking in complex biological matrices.
1,4-Butanediol (1,4-BD)
- Structure : C₄H₁₀O₂ (MW: 90.12 g/mol).
- Applications: Industrial: Precursor for polyurethane synthesis; bio-based variants exhibit similar thermal properties to petrochemical-derived 1,4-BD in polymer applications . Analytical Chemistry: Used in hydrophobic deep eutectic solvents (DES) for flavonoid extraction, with optimal efficiency at a 1:6 molar ratio with tricaprylylmethylammonium chloride . Illicit Use: Metabolized to gamma-hydroxybutyrate (GHB), leading to its regulation under drug control laws (e.g., UK Misuse of Drugs Act) .
- Thermochemical Properties : Conformational analysis shows an average enthalpy of -430.4 ± 1.7 kJ/mol .
Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL)
- Structure :
- GHB: C₄H₈O₃ (MW: 104.10 g/mol).
- GBL: C₄H₆O₂ (MW: 86.09 g/mol).
- Pharmacology: GHB induces coma and seizure-like activity at doses >1/4 teaspoon, with rapid clearance (<7 hours) . GBL converts to GHB in vivo but exhibits prolonged hypnotic effects and higher plasma concentrations due to faster absorption .
- Regulatory Status : Both GHB and GBL are controlled substances, whereas 1,4-BD remains a regulated precursor .
Bio-Based Substitutes (1,5-Pentanediol, 2,3-Butanediol)
Comparative Data Table
Key Differentiators
- Isotopic Labeling : The ¹³C₃ and ¹⁵N labeling in 1-(3-Pyridyl-13C3,15N)-1,4-butanediol enables precise detection in mass spectrometry-based metabolomics, unlike unlabeled analogs .
- Industrial vs. Biomedical Use : 1,4-BD and its substitutes dominate material science, whereas the pyridyl derivative is niche to biomarker discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
